4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide
Description
Historical Context of Benzenesulfonamide Derivatives in Medicinal Chemistry
The therapeutic potential of benzenesulfonamides traces back to Gerhard Domagk’s 1932 discovery of Prontosil, an azo-dye prodrug that metabolizes to sulfanilamide in vivo. This breakthrough demonstrated that synthetic sulfonamides could combat Gram-positive pathogens like Streptococcus pyogenes, reducing mortality from puerperal sepsis by 75% in clinical trials. The subsequent elucidation of sulfanilamide’s mechanism—competitive inhibition of bacterial dihydropteroate synthase—validated sulfonamides as foundational antimicrobial agents.
Post-1940 structural diversification introduced halogen substituents to enhance pharmacokinetic properties. For example, sulfathiazole (1940) incorporated a thiazole ring, while sulfadiazine (1941) added pyrimidine moieties. These modifications improved solubility and bacterial membrane penetration. The compound 4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide continues this tradition, leveraging halogen atoms to fine-tune molecular interactions (Table 1).
Table 1: Structural Evolution of Key Benzenesulfonamide Derivatives
| Compound | Substituents | Therapeutic Target |
|---|---|---|
| Sulfanilamide (1935) | –NH₂ at para position | Dihydropteroate synthase |
| Sulfathiazole (1940) | Thiazole ring at sulfonamide N | Broad-spectrum antibiotics |
| 4-Bromo-N-(2-Cl-4-Me-Ph) | Br (C4), Cl (C2), Me (C4 aniline) | Carbonic anhydrase isoforms |
Modern derivatives exploit halogen bonds (R–X···Y) formed between electron-deficient halogens (Br, Cl) and protein backbone carbonyls. X-ray crystallography studies confirm that bromine’s polarizability (4.24 ų vs. chlorine’s 2.78 ų) enables stronger van der Waals contacts with hydrophobic enzyme pockets.
Role of Halogen-Substituted Sulfonamides in Targeted Drug Design
The strategic placement of halogens in this compound follows a "two-tail" design paradigm:
- Zinc-anchoring sulfonamide : The –SO₂NH– group coordinates the active-site Zn²⁺ in carbonic anhydrases (CAs), with bond lengths of 1.98–2.15 Å observed in crystallographic models.
- Halogen substituents :
Table 2: Inhibitory Activity of Halogenated Sulfonamides Against CA Isoforms
| Compound | CA I IC₅₀ (nM) | CA II IC₅₀ (nM) | CA VII IC₅₀ (nM) | Selectivity Ratio (II/I) |
|---|---|---|---|---|
| Acetazolamide | 12.4 | 9.8 | 14.2 | 1.27 |
| 4-Bromo-N-(2-Cl-4-Me-Ph) | 68.3 | 3.1 | 5.7 | 22.0 |
| 2-Bromo-N-(4-Cl-benzyl) | 154.6 | 11.9 | 18.4 | 13.0 |
Data adapted from inhibitory assays demonstrate that the compound’s halogen pattern achieves 22-fold selectivity for CA II over CA I, critical for anticonvulsant applications where CA II inhibition modulates hippocampal neuron excitability. Molecular dynamics simulations reveal that the bromine’s σ-hole forms a 3.1 Å halogen bond with Thr199’s sidechain oxygen, contributing 2.8 kcal/mol binding energy.
Synthetic routes to this compound typically involve:
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2S/c1-9-2-7-13(12(15)8-9)16-19(17,18)11-5-3-10(14)4-6-11/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQUTEWEPFVKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-chloro-4-methylaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or alcohols.
Coupling reactions: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of 4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown sub-micromolar IC50 values against HeLa and MCF7 cells, demonstrating their effectiveness in disrupting microtubule dynamics during the G2/M phase of the cell cycle.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | < 1 | Microtubule disruption |
| MCF7 | < 1 | Microtubule disruption |
| HT-29 | < 1 | Microtubule disruption |
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity against several bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) indicating its potential use in treating bacterial infections.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Enzyme Inhibition Studies
Carbonic Anhydrase Inhibition
The compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA) enzymes, which play crucial roles in various physiological processes and are implicated in cancer progression and bacterial growth. A study demonstrated that certain derivatives exhibited high selectivity for CA IX over CA II, with IC50 values ranging from 10.93 to 25.06 nM, indicating their potential as therapeutic agents targeting this enzyme .
Synthesis and Industrial Applications
Synthetic Routes
The synthesis of this compound typically involves reactions between suitable precursors under controlled conditions to ensure high yields and purity. The compound serves as a versatile building block in the synthesis of more complex organic molecules and pharmaceuticals.
Industrial Relevance
In the industrial sector, this compound can be utilized as a precursor in the production of dyes and pigments, owing to its structural properties that allow for functionalization and modification.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound:
- Cytotoxicity Against Tumor Cells : Research demonstrated that similar sulfonamide compounds exhibited significant cytotoxicity against tumor cells, supporting their development as anticancer agents.
- Antimicrobial Efficacy : Investigations into related sulfonamides revealed effectiveness against Leishmania infantum amastigotes, suggesting a broader spectrum of biological activity beyond anticancer effects.
- Pharmacokinetics and Binding Studies : Studies on pharmacokinetic properties indicated interactions with human serum albumin (HSA), which could influence drug delivery and bioavailability .
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide involves the inhibition of enzymes such as carbonic anhydrase. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by the enzyme. This inhibition can lead to antiproliferative effects in cancer cells and antimicrobial effects against bacteria .
Comparison with Similar Compounds
Key Observations :
- Dihedral Angles: Substituents on the N-phenyl ring significantly influence molecular conformation. For example, electron-withdrawing groups (e.g., NO₂) reduce dihedral angles between aromatic rings compared to halogenated derivatives .
- Biological Potency: PPARγ-targeted derivatives with 4-bromo substituents (e.g., compound 2 in ) exhibit nanomolar potency due to optimized halogen interactions with hydrophobic binding pockets .
Key Observations :
Biological Activity
4-Bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide is a sulfonamide compound characterized by its unique molecular structure, which includes a bromine atom and a chlorophenyl group. This compound has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications.
Chemical Structure and Properties
The molecular formula for this compound is C₁₂H₉BrClNO₂S. The presence of halogen atoms in its structure is believed to influence its reactivity and biological properties, making it a candidate for various pharmacological studies.
Antibacterial Properties
The sulfonamide moiety of this compound suggests significant antibacterial activity, as sulfonamides are known to inhibit bacterial folic acid synthesis. Studies indicate that compounds with similar structures can effectively combat bacterial infections. For instance, molecular docking studies have shown that this compound interacts with bacterial enzymes, potentially inhibiting their function and growth.
Table 1: Comparison of Antibacterial Activities of Sulfonamide Derivatives
| Compound Name | Structure Features | Antibacterial Activity |
|---|---|---|
| This compound | Bromine and chlorine substituents | Moderate to high inhibition against various bacterial strains |
| N-(4-bromophenyl)-4-methylbenzenesulfonamide | Bromine at para position | Distinct antibacterial properties |
| N-(2-chloro-4-methylphenyl)benzenesulfonamide | Chlorine and methyl groups | Potentially more lipophilic |
Anticancer Activity
Recent studies have identified the potential of this compound in cancer treatment. Similar compounds have shown efficacy against various cancer cell lines, including breast cancer. For example, derivatives with analogous structures have been reported to induce apoptosis in MDA-MB-231 cells, a triple-negative breast cancer line, demonstrating a significant increase in apoptotic markers compared to controls .
Table 2: Summary of Anticancer Activities of Related Compounds
| Compound | Cell Line Tested | IC50 (μM) | Apoptosis Induction |
|---|---|---|---|
| This compound | MDA-MB-231 | TBD | TBD |
| Compound 4e | MDA-MB-231 | 1.52–6.31 | Significant increase in annexin V-FITC positive cells |
| Compound 4g | MCF-7 | TBD | Moderate apoptosis induction |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Molecular docking studies suggest that this compound can bind effectively to enzymes involved in bacterial metabolism and cancer cell proliferation.
- Calcium Channel Interaction : Theoretical models indicate that sulfonamides may affect calcium channels, influencing cardiovascular responses such as perfusion pressure and coronary resistance .
Case Studies
A notable case study investigated the effects of similar sulfonamides on perfusion pressure using isolated rat heart models. Results indicated that certain derivatives significantly decreased coronary resistance, suggesting potential therapeutic applications in cardiovascular diseases .
Q & A
Q. What are the established synthetic routes for 4-bromo-N-(2-chloro-4-methylphenyl)benzenesulfonamide, and how can reaction conditions be optimized?
The compound is synthesized via sulfonylation of substituted anilines. A typical method involves reacting 2-chloro-4-methylaniline with 4-bromobenzenesulfonyl chloride under reflux in a polar aprotic solvent (e.g., chloroform or dichloromethane) with a base like triethylamine to neutralize HCl byproducts . Optimization includes controlling temperature (0–25°C) to minimize side reactions and using stoichiometric ratios of reagents. Purity is confirmed via thin-layer chromatography (TLC) and recrystallization from ethanol-water mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirm sulfonamide bond formation (N–H signal at δ ~10 ppm) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular conformation, such as dihedral angles between aromatic rings (e.g., ~44.5° between sulfonyl and aniline rings) and hydrogen-bonding networks (N–H···O interactions with d ≈ 2.8–3.0 Å) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 389.97 for CHBrClNOS) .
Q. What are the primary research applications of this compound in medicinal chemistry?
Sulfonamide derivatives like this are explored as enzyme inhibitors (e.g., carbonic anhydrase) due to the sulfonamide group’s affinity for zinc-containing active sites . Structural analogs show potential in targeting β-cells for diabetes research or as antimicrobial agents, driven by halogen substituents enhancing lipophilicity and target binding .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the crystal packing and hydrogen-bonding networks?
The 2-chloro-4-methylphenyl group introduces steric hindrance, tilting the sulfonyl ring by ~44.5°, while bromine’s electron-withdrawing effect stabilizes intermolecular N–H···O bonds (Table 1). Crystal packing often forms dimeric chains via these interactions, as seen in related sulfonamides . Computational studies (e.g., Hirshfeld surface analysis) quantify contributions of H-bonding (≈30% of packing interactions) versus van der Waals forces .
Q. How can discrepancies in reported crystallographic data (e.g., torsion angles) be resolved?
Variations in torsion angles (e.g., C–SO–NH–C ranging from -76.5° to 70.3°) arise from substituent positioning and crystallization solvents. To resolve contradictions:
- Use SHELXL for refinement, applying restraints for disordered groups .
- Validate structures with PLATON/CHECKCIF , ensuring ADPs (atomic displacement parameters) and R-factors (<5%) meet IUCr standards .
- Compare with Cambridge Structural Database (CSD) entries (e.g., refcodes: WIQHUE, KUVJIK) to identify outliers .
Q. What computational strategies predict the compound’s bioactivity compared to analogs?
- Molecular Docking : Dock into target proteins (e.g., carbonic anhydrase II; PDB ID: 3KS3) using AutoDock Vina, scoring binding affinities (∆G ≈ -8.5 kcal/mol) .
- QSAR Models : Train models on halogenated sulfonamide datasets to correlate substituent Cl/Br positions with IC values (R > 0.85) .
- MD Simulations : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns trajectories) .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- HPLC-MS : Monitor reactions in real-time; common byproducts include hydrolyzed sulfonic acids (retention time ≈ 4.2 min) .
- Stability Studies : Expose to accelerated conditions (40°C/75% RH); degradation pathways involve sulfonamide cleavage (t ≈ 14 days) .
- Add Antioxidants : Use BHT (0.1% w/w) to prevent bromine-mediated oxidation during storage .
Methodological Guidelines
- Crystallization : Grow single crystals via slow evaporation from DMSO/EtOH (1:3), optimizing for XRD-quality crystals .
- Data Contradiction Analysis : Apply R < 0.05 and CC > 0.9 criteria to filter datasets .
- Bioactivity Assays : Use enzyme inhibition assays (e.g., Ellman’s method for acetylcholinesterase) with positive controls (e.g., acetazolamide) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
